molecular formula C9H9BrFNO B1289994 N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide CAS No. 633335-80-5

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Cat. No.: B1289994
CAS No.: 633335-80-5
M. Wt: 246.08 g/mol
InChI Key: KCEWAUIVDCPPQJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, where the acetamide group is attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-5-fluoro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production time.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The acetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products such as N-(4-amino-5-fluoro-2-methylphenyl)acetamide or N-(4-thio-5-fluoro-2-methylphenyl)acetamide can be formed.

    Oxidation Reactions: Products such as 4-bromo-5-fluoro-2-methylbenzoic acid or 4-bromo-5-fluoro-2-methylbenzaldehyde can be formed.

    Reduction Reactions: The major product is 4-bromo-5-fluoro-2-methylaniline.

Scientific Research Applications

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency. The acetamide group can also participate in hydrogen bonding interactions with the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide can be compared with other similar compounds such as:

  • N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide
  • N-(5-Bromo-4-fluoro-2-methylphenyl)acetamide

These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique arrangement of substituents in this compound can result in different chemical reactivity and biological activity compared to its analogs.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEWAUIVDCPPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630226
Record name N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633335-80-5
Record name N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

73.6 mL of acetic anhydride was added with 80.0 g of 4-bromo-5-fluoro-2-methylphenylamine at room temperature, and stirred at this temperature for 10 minutes. Excess acetic anhydride was distilled off under reduced pressure, and the precipitated crystals were washed with water, to afford 77.6 g of the title compound as colorless crystal.
Quantity
73.6 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-methylaniline (24A, 25 g, 200 mmol) in toluene (250 mL) was treated with acetic anhydride (25 mL. 226 mmol) heated at reflux for 1 hour. The reaction mixture was cooled when a colorless solid precipitated out which was filtered and washed with a mixture of ether and hexanes. The colorless solid was taken in acetic acid (150 mL) and treated dropwise with a solution of bromine (9.6 mL, 186 mmol) in acetic acid (20 mL) and stirred at room temperature. for 12 hours. The solution was diluted with water and the solid separating out was filtered and washed to provide N-(4-bromo-5-fluoro-2-methylphenyl)acetamide (24B, 40 g) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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